molecular formula C9H19NO2 B13177125 1-(2-Aminoethyl)-4-methoxycyclohexan-1-ol

1-(2-Aminoethyl)-4-methoxycyclohexan-1-ol

Cat. No.: B13177125
M. Wt: 173.25 g/mol
InChI Key: WLBIAILXEBWCOX-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)-4-methoxycyclohexan-1-ol is an organic compound that features a cyclohexane ring substituted with an aminoethyl group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminoethyl)-4-methoxycyclohexan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the aminoethyl and methoxy groups.

    Methoxylation: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Aminoethyl)-4-methoxycyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the aminoethyl group or reduce any oxidized forms back to the original compound.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Modified aminoethyl derivatives.

    Substitution Products: Compounds with different functional groups replacing the methoxy group.

Scientific Research Applications

1-(2-Aminoethyl)-4-methoxycyclohexan-1-ol has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)-4-methoxycyclohexan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The aminoethyl group can form hydrogen bonds and ionic interactions with active sites, while the methoxy group may influence the compound’s solubility and membrane permeability. These interactions can modulate biological pathways and elicit specific physiological responses.

Comparison with Similar Compounds

    1-(2-Aminoethyl)-3-methoxycyclohexan-1-ol: Similar structure but with the methoxy group at a different position.

    1-(2-Aminoethyl)-4-hydroxycyclohexan-1-ol: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness: 1-(2-Aminoethyl)-4-methoxycyclohexan-1-ol is unique due to the specific positioning of the aminoethyl and methoxy groups, which can influence its reactivity and interactions with biological targets. This unique structure may confer distinct properties and applications compared to its analogs.

Properties

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

1-(2-aminoethyl)-4-methoxycyclohexan-1-ol

InChI

InChI=1S/C9H19NO2/c1-12-8-2-4-9(11,5-3-8)6-7-10/h8,11H,2-7,10H2,1H3

InChI Key

WLBIAILXEBWCOX-UHFFFAOYSA-N

Canonical SMILES

COC1CCC(CC1)(CCN)O

Origin of Product

United States

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